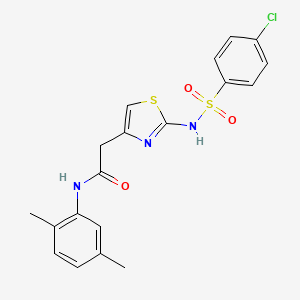

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide is a chemical entity that appears to be related to a class of sulfonamide-based inhibitors. These inhibitors are known for their interactions with carbonic anhydrase isozymes, which are enzymes that catalyze the reversible hydration of carbon dioxide. The compound is not directly studied in the provided papers, but its structure suggests potential biological activity similar to the compounds that have been investigated.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from aromatic organic acids, which are converted into esters, then hydrazides, and subsequently into the desired thiazole or oxadiazole derivatives. For instance, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide involves stirring 5-substituted-1,3,4-oxadiazole-2-thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in the presence of DMF and NaH . Although the exact synthesis of the compound is not detailed, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, shows that the chlorophenyl ring is oriented at a slight angle with respect to the thiazole ring, which could be indicative of the spatial arrangement in the compound of interest. In the crystal, molecules are linked via intermolecular interactions, forming chains along the crystal axis . These structural details are crucial for understanding the interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives often include interactions with enzymes. For example, 2-N,N-Dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide is a potent inhibitor of certain carbonic anhydrase isozymes, which suggests that the compound may also interact with similar enzymes, given its structural similarity . The exact chemical reactions of the compound would need to be studied to determine its specific enzyme interactions and inhibition potency.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of chlorophenyl and thiazole rings suggests that the compound may have certain solubility characteristics and may form specific types of intermolecular interactions, as seen in related compounds . The exact properties would need to be empirically determined through experimental studies.

Scientific Research Applications

Structure-Activity Relationships and Metabolic Stability

One area of research involves investigating the structure-activity relationships of compounds similar to the mentioned acetamide, particularly in the context of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. Studies have focused on modifying heterocyclic components to improve metabolic stability, highlighting the importance of the compound's structure in its activity and stability in biological systems (Stec et al., 2011).

Cytotoxic Activity

Another significant application is the investigation of novel sulfonamide derivatives for their cytotoxic activities against various cancer cell lines. Compounds containing the sulfonamide moiety have been synthesized and screened for anticancer activity, demonstrating potential therapeutic applications in oncology (Ghorab et al., 2015).

Anticonvulsant Agents

Research into the synthesis of azoles incorporating a sulfonamide moiety as anticonvulsant agents has shown that certain derivatives can offer significant protection against convulsions. This line of investigation underscores the potential of such compounds in developing new treatments for epilepsy and related disorders (Farag et al., 2012).

Antibacterial and Anti-enzymatic Activities

Compounds structurally related to the specified acetamide have been synthesized and evaluated for their antibacterial and anti-enzymatic potentials. Such studies provide insights into the possible use of these compounds in addressing bacterial infections and inhibiting specific enzymes implicated in disease processes (Nafeesa et al., 2017).

Antiviral Activity

Derivatives of the compound have been synthesized and tested for their antiviral activities, particularly against the tobacco mosaic virus. This research points to the potential utility of such compounds in combating viral infections and diseases (Chen et al., 2010).

properties

IUPAC Name |

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2,5-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O3S2/c1-12-3-4-13(2)17(9-12)22-18(24)10-15-11-27-19(21-15)23-28(25,26)16-7-5-14(20)6-8-16/h3-9,11H,10H2,1-2H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPGMOLTMUZUER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-Methoxyphenyl)-2-[1-(1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2553399.png)

![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate](/img/structure/B2553405.png)

![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-propoxyphenyl)propan-1-one](/img/structure/B2553408.png)

![8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol](/img/structure/B2553410.png)

![7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2553414.png)

![5-Fluoro-2-{[3-(hydroxymethyl)oxetan-3-yl]methoxy}benzaldehyde](/img/structure/B2553417.png)